molecular formula C25H25N3O2 B425464 N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No.: B425464
M. Wt: 399.5g/mol
InChI Key: ZRTFOPWDUXHOJR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an isoquinoline derivative, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form 4-acetamidophenyl. This intermediate is then coupled with 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoquinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • N-(4-acetamidophenyl)-4-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)benzamide
  • N-(4-acetamidophenyl)-4-(isoquinolin-2-ylmethyl)benzamide

Comparison: N-[4-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is unique due to the presence of the 3,4-dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it a valuable subject for further research.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

InChI

InChI=1S/C25H25N3O2/c1-18(29)26-23-10-12-24(13-11-23)27-25(30)21-8-6-19(7-9-21)16-28-15-14-20-4-2-3-5-22(20)17-28/h2-13H,14-17H2,1H3,(H,26,29)(H,27,30)

InChI Key

ZRTFOPWDUXHOJR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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